molecular formula C16H10F2N2O B2970593 3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide CAS No. 1018068-68-2

3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide

Cat. No.: B2970593
CAS No.: 1018068-68-2
M. Wt: 284.266
InChI Key: LKGXXXMUHPFRQQ-UHFFFAOYSA-N
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Description

3-Fluoro-N-(6-fluoroquinolin-4-yl)benzamide is a fluorinated benzamide derivative featuring a quinoline scaffold. The compound’s structure incorporates two fluorine atoms: one on the benzamide ring and another on the quinoline moiety. Such fluorination is often employed to enhance metabolic stability, bioavailability, and target binding affinity in drug design.

Properties

IUPAC Name

3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O/c17-11-3-1-2-10(8-11)16(21)20-15-6-7-19-14-5-4-12(18)9-13(14)15/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGXXXMUHPFRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C3C=C(C=CC3=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline N-oxides, while reduction reactions produce reduced quinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiproliferative Activity and EGFR Inhibition

Compound 4d (3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide) exhibits potent antiproliferative activity against tumor cells, surpassing the efficacy of Gefitinib (IC50 values: 3.48, 2.55, 0.87, and 6.42 μM against four cell lines) . Molecular docking reveals that 4d forms hydrogen bonds with EGFR<sup>wt</sup>-TK, suggesting a mechanism tied to kinase inhibition. In contrast, the quinoline-containing target compound may prioritize interactions with other targets due to its distinct heterocyclic scaffold.

Table 1: Antiproliferative IC50 Values of Benzamide Derivatives
Compound Cell Line IC50 (μM) Target Protein
4d 0.87–6.42 EGFR<sup>wt</sup>-TK
Gefitinib >10 EGFR

Structural Modifications and Physicochemical Properties

  • Compound 4b (3-fluoro-N-(4-methyl-3-((4-(pyridine-3-yl)pyrimidine-2-yl)amino)phenyl)benzamide) features a pyridine-pyrimidine substituent, evidenced by <sup>1</sup>H-NMR (δ 10.38 ppm, amide proton) . This polar group may enhance solubility compared to the target compound’s quinoline moiety.
  • TD-1c (a 3-fluoro-N-(pyridin-4-yl)benzamide derivative) exhibits an 85% synthetic yield and a melting point of 118–120°C, suggesting favorable stability under standard conditions .

Tubulin Binding and Anticancer Mechanisms

Benzamide derivatives such as 16b (tubulin binder) demonstrate high affinity for tubulin, with binding modes mimicking colchicine-site inhibitors .

Hydrogen Bonding and Molecular Interactions

In glucokinase (GK) activators like compound 10, the benzamide carbonyl forms a critical H-bond with Arg63 (distance: 3.1 Å) . The target compound’s 3-fluoro substituent could sterically hinder such interactions, redirecting its selectivity toward non-GK targets like kinases or receptors.

Crystallographic and Stability Data

4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide crystallizes in a monoclinic system (space group P21/n) with N–H···O and O–H···O hydrogen bonds contributing to a stable 3D framework . The target compound’s quinoline group may reduce crystallinity due to increased planarity, impacting formulation and bioavailability.

Biological Activity

3-Fluoro-N-(6-fluoroquinolin-4-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a benzamide core substituted with a fluoroquinoline moiety. Its synthesis typically involves multi-step reactions, often incorporating techniques such as Sonogashira coupling and Buchwald-Hartwig reactions to achieve high yields and purity.

Key Synthesis Steps:

  • Sonogashira Coupling: This step facilitates the formation of carbon-carbon bonds between the benzamide and the fluoroquinoline structure.
  • Buchwald-Hartwig Reaction: Used for forming amine linkages, enhancing the compound's biological activity.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

1. Antibacterial Activity:
Preliminary studies suggest that the compound may possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro assays have shown effective inhibition at low concentrations, outperforming standard antibiotics like ampicillin .

2. Antiviral Activity:
The structural similarities of this compound to known antiviral agents point towards potential antiviral activity. Studies have indicated that it may interfere with viral replication mechanisms, although detailed mechanisms remain to be fully elucidated.

3. Anticancer Properties:
this compound has been identified as an inhibitor of specific protein kinases involved in cancer cell proliferation. Its ability to disrupt cellular signaling pathways suggests a promising avenue for cancer therapy .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition: The compound's structure allows it to bind to ATP-binding sites on kinases, inhibiting their activity and thus blocking pathways that lead to tumor growth.
  • Cellular Stress Response Modulation: Research indicates that it may induce stress response genes and autophagy-related factors, contributing to its cytotoxic effects in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyFindings
Demonstrated antibacterial activity against E. coli with MIC values lower than ampicillinSuggests potential as a novel antibacterial agent
Induced gene expression changes related to stress response in cancer cellsIndicates potential for use in cancer therapy
Showed significant inhibition of kinase activity in vitroSupports further investigation into anticancer applications

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